molecular formula C14H8F3NS B137440 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole CAS No. 134384-31-9

2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole

Cat. No. B137440
M. Wt: 279.28 g/mol
InChI Key: DOKWHKZKJQGXGV-UHFFFAOYSA-N
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Description

The compound “2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole” belongs to a class of compounds known as trifluoromethylated aromatic compounds . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physical and chemical properties .


Synthesis Analysis

While specific synthesis methods for “2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole” were not found, trifluoromethylpyridines, which are structurally similar, can be synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and another relying on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Antitumor Properties

  • Fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity in specific human breast cancer cell lines, displaying a biphasic dose-response relationship characteristic of the benzothiazole series (Hutchinson et al., 2001).
  • 2-(4-Aminophenyl)benzothiazoles show selective profiles of in vitro antitumor activity against a range of human carcinoma cell lines (Bradshaw et al., 1998).

Fluorescence Sensing Applications

  • The benzothiazole analog of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl) is suitable for sensing zinc cation, with sensitivity to pH changes, leading to fluorescence enhancement under basic conditions (Tanaka et al., 2001).

Synthetic Chemistry

  • One-pot synthesis methods have been developed for 2-trifluoromethyl and 2-difluoromethyl substituted benzothiazole derivatives, useful in drug synthesis (Ge et al., 2007).

Antibacterial Activity

  • Some derivatives, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, synthesized from substituted 2-amino benzothiazoles, demonstrate significant antibacterial activity against a range of bacteria (Sharma et al., 2012).

Corrosion Inhibition

  • 2-Phenyl-benzothiazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions, showing high inhibition efficiency (Salarvand et al., 2017).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NS/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKWHKZKJQGXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564314
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole

CAS RN

134384-31-9
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WY Hu, PP Wang, SL Zhang - Synthesis, 2015 - thieme-connect.com
An efficient, environmentally friendly, and economical new method for arylation reactions of azoles with arylboronic acids via copper–iron-catalyzed C–H and C–B bond activation has …
Number of citations: 23 www.thieme-connect.com
Q Xing, Y Ma, H Xie, F Xiao, F Zhang… - The Journal of Organic …, 2019 - ACS Publications
A three-component procedure for the preparation of 2-substituted benzothiazoles from nitroarenes, alcohols, and sulfur powder is described. The reaction showed a good functional …
Number of citations: 51 pubs.acs.org

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